5-(4-Chloro-2,5-dimethoxyanilino)-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chloro-2,5-dimethoxyanilino)-5-oxopentanoic acid is an organic compound that features a chloro-substituted aniline group and a pentanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-2,5-dimethoxyanilino)-5-oxopentanoic acid typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with a suitable pentanoic acid derivative. One common method involves the use of 2,5-dimethoxyaniline as a starting material, which is then chlorinated to form 4-chloro-2,5-dimethoxyaniline . This intermediate is then reacted with a pentanoic acid derivative under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as chlorination, purification, and crystallization to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-2,5-dimethoxyanilino)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group in the aniline moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
5-(4-Chloro-2,5-dimethoxyanilino)-5-oxopentanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-(4-Chloro-2,5-dimethoxyanilino)-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups in the aniline moiety play a crucial role in its reactivity and interaction with biological molecules. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2,5-dimethoxyaniline: A precursor in the synthesis of 5-(4-Chloro-2,5-dimethoxyanilino)-5-oxopentanoic acid.
5-Chloro-2,4-dimethoxyaniline: Another chloro-substituted aniline with similar chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-(4-chloro-2,5-dimethoxyanilino)-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO5/c1-19-10-7-9(11(20-2)6-8(10)14)15-12(16)4-3-5-13(17)18/h6-7H,3-5H2,1-2H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIDCUUWABBOOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CCCC(=O)O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.